(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features both a 1,2,3-triazole ring and an isoxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their stability and ability to participate in various biochemical interactions.
Mechanism of Action
Target of Action
The compound, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound interacts with its targets through the 1,2,3-triazole ring, which can form hydrogen bonds, crucial for binding with biological targets . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, 1,2,3-triazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been shown to exhibit antifungal, antimicrobial, antiviral, and anticancer activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the formation of the 1,2,3-triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The triazole and isoxazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole and isoxazole rings, while reduction could produce hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. The triazole ring, in particular, is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Medicine
In medicine, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has shown promise in the development of new therapeutic agents. Its ability to inhibit specific enzymes and pathways makes it a candidate for treating diseases such as cancer and infectious diseases .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and isoxazole derivatives, such as:
- 1,2,3-Triazole analogs
- Isoxazole derivatives
- Azetidine-containing compounds
Uniqueness
What sets (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-7-4-9(12-17-7)10(16)14-5-8(6-14)15-3-2-11-13-15/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNUZXPPPQMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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